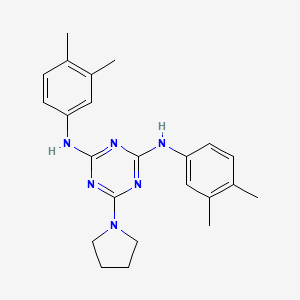![molecular formula C16H21N5O4 B2769698 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione CAS No. 2034247-35-1](/img/structure/B2769698.png)
1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione is a synthetic compound with a diverse set of applications in chemistry and biology. This compound is noted for its complex structure, which includes a pyrrolidine ring, a piperazine core, and a pyrimidinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione typically involves multi-step organic synthesis. The synthesis begins with the derivatization of pyrimidinyl and pyrrolidine cores, followed by the coupling of these intermediates under controlled conditions.
Industrial Production Methods: : On an industrial scale, production is optimized using catalytic processes and automated synthetic pathways to ensure high yield and purity. Standard procedures involve the use of automated reactors and stringent quality control measures.
化学反应分析
Types of Reactions: : The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. It can be specifically prone to nucleophilic substitution due to the presence of heteroatoms in its structure.
Common Reagents and Conditions: : Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Specific reagents like sodium borohydride or lithium aluminum hydride are often used in reduction reactions, while oxidation might involve agents such as potassium permanganate.
Major Products: : The major products formed depend on the nature of the reaction. For example, oxidation might introduce additional functional groups, altering the compound's properties, while reduction typically simplifies the structure.
科学研究应用
Chemistry: : In chemistry, it’s used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological studies, the compound is investigated for its potential as a biochemical tool due to its ability to interact with specific enzymes and receptors.
Medicine: : Medically, it shows promise in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.
Industry: : In industrial applications, it serves as a precursor for the synthesis of complex organic compounds and materials.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. These interactions can modulate the biochemical pathways within cells, leading to desired therapeutic effects or biological responses.
相似化合物的比较
Compared to other compounds with similar structures, 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione stands out due to its unique combination of functional groups which enhance its chemical reactivity and biological activity.
Similar Compounds
1-Ethyl-4-{3-[(2-chloropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
1-Ethyl-4-{3-[(2-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
1-Ethyl-4-{3-[(2-bromopyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
This detailed breakdown should provide a thorough understanding of this compound, from its synthesis to its applications and unique properties.
属性
IUPAC Name |
1-ethyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-3-19-8-9-21(15(23)14(19)22)16(24)20-7-5-12(10-20)25-13-4-6-17-11(2)18-13/h4,6,12H,3,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRLDOBCMPXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)
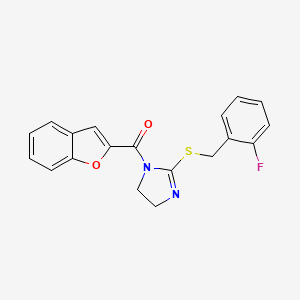
![Methyl 4-({[1-(morpholin-4-yl)cyclobutyl]methyl}carbamoyl)benzoate](/img/structure/B2769618.png)
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2769621.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2769622.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)
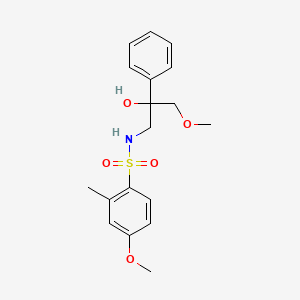
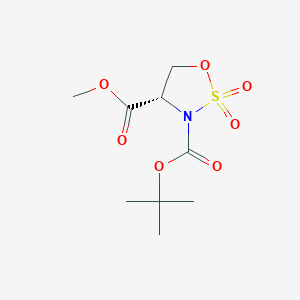
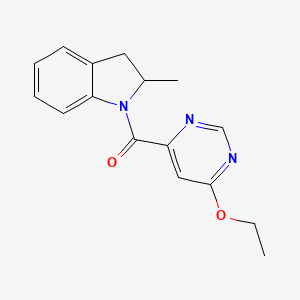
![N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2769627.png)
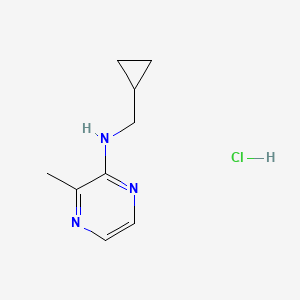

![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
